molecular formula C9H9BrO2 B1358041 Methyl 2-bromo-4-methylbenzoate CAS No. 87808-49-9

Methyl 2-bromo-4-methylbenzoate

Cat. No. B1358041
Key on ui cas rn: 87808-49-9
M. Wt: 229.07 g/mol
InChI Key: DJTUYAFJAGLQCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09107916B2

Procedure details

A mixture of methyl 2-bromo-4-methylbenzoate (1.06 g, 4.63 mmol), vinyltrifluoroborate potassium salt (621 mg, 4.63 mmol), Pd(dppf)Cl2 (203 mg, 0.28 mmol) and TEA (1.40 g, 13.89 mmol) in n-PrOH (11 mL) was purged with nitrogen, and heated to 100° C. for 2 h. It was then cooled to room temperature and filtered, the filtrate was extracted with ethyl acetate twice. Organic extract was concentrated and purified by flash column chromatograph to give 500 mg of the title compound (60%). 1H NMR (400 MHz, CDCl3): δ 2.40 (3H, s), 3.88 (3H, s), 5.33 (1H, dd, J=1.2 Hz, 10.8 Hz), 5.62 (1H, dd, J=1.2 Hz, 17.6 Hz), 7.12 (1H, d, J=8.0 Hz), 7.37 (1H, s), 7.48 (1H, dd, J=10.8 Hz, 17.6 Hz), 7.80 (1H, d, J=8.0 Hz).
Quantity
1.06 g
Type
reactant
Reaction Step One
Quantity
621 mg
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
11 mL
Type
solvent
Reaction Step One
Quantity
203 mg
Type
catalyst
Reaction Step One
Yield
60%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:11]=[C:10]([CH3:12])[CH:9]=[CH:8][C:3]=1[C:4]([O:6][CH3:7])=[O:5].[K+].[CH:14]([B-](F)(F)F)=[CH2:15]>C(O)CC.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2]>[CH:14]([C:2]1[CH:11]=[C:10]([CH3:12])[CH:9]=[CH:8][C:3]=1[C:4]([O:6][CH3:7])=[O:5])=[CH2:15] |f:1.2,4.5.6.7|

Inputs

Step One
Name
Quantity
1.06 g
Type
reactant
Smiles
BrC1=C(C(=O)OC)C=CC(=C1)C
Name
Quantity
621 mg
Type
reactant
Smiles
[K+].C(=C)[B-](F)(F)F
Name
TEA
Quantity
1.4 g
Type
reactant
Smiles
Name
Quantity
11 mL
Type
solvent
Smiles
C(CC)O
Name
Quantity
203 mg
Type
catalyst
Smiles
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was purged with nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
It was then cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered
EXTRACTION
Type
EXTRACTION
Details
the filtrate was extracted with ethyl acetate twice
EXTRACTION
Type
EXTRACTION
Details
Organic extract
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated
CUSTOM
Type
CUSTOM
Details
purified by flash column chromatograph

Outcomes

Product
Name
Type
product
Smiles
C(=C)C1=C(C(=O)OC)C=CC(=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 500 mg
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 61.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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